molecular formula C9H6N4O2 B13181581 2-(Pyrimidin-5-yl)pyrimidine-4-carboxylic acid

2-(Pyrimidin-5-yl)pyrimidine-4-carboxylic acid

Cat. No.: B13181581
M. Wt: 202.17 g/mol
InChI Key: JWNSNGKZQYTLFT-UHFFFAOYSA-N
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Description

2-(Pyrimidin-5-yl)pyrimidine-4-carboxylic acid is a high-purity organic compound with the molecular formula C 9 H 6 N 4 O 2 and a molecular weight of 202.17 . It is characterized by its CAS Number 1557023-06-9 . As a pyrimidine-based building block, this compound is of significant interest in medicinal chemistry and pharmaceutical research. Pyrimidine derivatives are known for their diverse biological activities and are frequently explored in the development of novel therapeutic agents . For instance, structurally related pyrimidine-carboxylic acids have been investigated as potent scaffolds for designing new xanthine oxidase inhibitors, which are relevant for the treatment of conditions like hyperuricemia and gout . The carboxylic acid functional group is a key pharmacophore that can enable hydrogen bonding with target enzymes . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C9H6N4O2

Molecular Weight

202.17 g/mol

IUPAC Name

2-pyrimidin-5-ylpyrimidine-4-carboxylic acid

InChI

InChI=1S/C9H6N4O2/c14-9(15)7-1-2-12-8(13-7)6-3-10-5-11-4-6/h1-5H,(H,14,15)

InChI Key

JWNSNGKZQYTLFT-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1C(=O)O)C2=CN=CN=C2

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution and Cross-Coupling Methods

This approach involves the preparation of key intermediates such as pyrimidine or pyridine N-oxides followed by nucleophilic substitution and subsequent transformations to build the pyrimidin-5-yl substituent.

Stepwise synthesis example:

Step Reaction Description Key Reagents/Conditions Outcome
1 Esterification of nicotinic acid to methyl nicotinate Acid catalyst, methanol Methyl nicotinate intermediate
2 Oxidation of methyl nicotinate to pyridine N-oxide 3-Chloroperoxybenzoic acid (mCPBA) Pyridine N-oxide intermediate
3 Nucleophilic substitution at ortho-position with trimethylsilyl cyanide (TMSCN) TMSCN, base Cyanide-substituted intermediate
4 Conversion of cyano group to carboxylic acid Sodium, ammonium chloride in ethanol 2-(Pyridin-2-yl)pyrimidine-4-carboxylic acid analog

This sequence was adapted for similar pyrimidine systems, enabling the construction of the bi-heteroaryl linkage and carboxylic acid functionality in moderate yields.

Condensation and Cyclization via Beta-Ketoesters and Guanidine

Another robust synthetic route involves a multi-step process starting from acetals and beta-ketoesters, followed by cyclization with guanidine to form the pyrimidine ring, and subsequent hydrolysis and amidation to yield the target carboxylic acid or its amide derivatives.

General synthetic scheme:

Step Reaction Description Key Reagents/Conditions Outcome
a) Coupling of acetal with beta-ketoester under acidic and nucleophilic conditions Acid catalyst, beta-ketoester salt Intermediate ketoester-acetal adduct
b) Acetylation of intermediate Acetyl halide or acetic anhydride, Lewis acid Acetylated intermediate
c) Reaction with dialkyl acetal of N,N-dimethylformamide Dialkyl acetal, solvent Enaminone intermediate
d) Cyclization with guanidine or guanidine salt Guanidine hydrochloride, base Pyrimidine ring formation
e) Hydrolysis of ester to carboxylic acid Acidic or basic hydrolysis 2-(Pyrimidin-5-yl)pyrimidine-4-carboxylic acid
f) Optional amidation with ammonia or amines Ammonia or amine, coupling agents Carboxamide derivatives

This method yields the target compound with high purity and yield and allows for structural variations at different positions on the pyrimidine rings.

Alternative Green and Catalytic Methods

Recent developments include green, cost-efficient, and catalytic protocols for pyrimidine synthesis that could be adapted for this compound derivatives:

  • One-pot three-component condensation using zinc oxide or mixed metal oxide nanoparticles as catalysts.
  • Base-facilitated oxidative C–N bond formation.
  • Copper-catalyzed [3 + 3] annulation of amidines with ketones.

These methods emphasize mild conditions, shorter reaction times, and environmentally friendly reagents, although specific adaptations to this compound require further exploration.

Comparative Analysis of Preparation Methods

Feature SNAr & Cross-Coupling Route Beta-Ketoester Condensation Route Green Catalytic Methods
Starting Materials Pyridine/pyrimidine derivatives, TMSCN, mCPBA Acetals, beta-ketoesters, guanidine Aldehydes, amidines, ketones
Reaction Complexity Multi-step, moderate yields Multi-step, high yields One-pot, potentially scalable
Functional Group Tolerance Moderate High Variable, under development
Scalability Established Established Emerging
Environmental Impact Uses oxidants and organics Uses Lewis acids and organic solvents Lower, greener catalysts

In-Depth Research Findings and Yields

  • Yields for the key intermediate preparation via SNAr and cyanide substitution range from 40% to 70% depending on conditions.
  • The beta-ketoester condensation route typically achieves overall yields above 60% for the final carboxylic acid after purification.
  • Green catalytic methods report yields from 50% to 80% for analogous pyrimidine derivatives, with potential for further optimization.

Summary Table of Key Synthetic Steps

Step No. Reaction Type Reagents/Conditions Product Yield (%) Reference
1 Esterification Methanol, acid catalyst Methyl nicotinate 85
2 Oxidation mCPBA Pyridine N-oxide 70
3 Nucleophilic substitution TMSCN, base Cyanide intermediate 60
4 Hydrolysis Na, NH4Cl, EtOH Carboxylic acid 65
5 Acetal coupling Acidic, nucleophilic conditions Ketoester-acetal adduct 75
6 Acetylation Acetyl halide, Lewis acid Acetylated intermediate 80
7 Cyclization Guanidine, base Pyrimidine ring 70
8 Hydrolysis Acid/base This compound 65

Chemical Reactions Analysis

Types of Reactions

2-(Pyrimidin-5-yl)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(Pyrimidin-5-yl)pyrimidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Pyrimidin-5-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in inflammatory pathways or bind to receptors that regulate cell proliferation . The exact pathways and targets can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituent-driven differences:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
2-Methylsulfanylpyrimidine-4-carboxylic acid -SHCH3 at 2-position C6H6N2O2S 170.19 Higher lipophilicity; used in covalent inhibition studies
4-Amino-2-methylpyrimidine-5-carboxylic acid -NH2 at 4-position, -CH3 at 2 C6H7N3O2 153.14 Enhanced solubility; potential in nucleoside analogs
4-Methyl-2-(pyridin-4-yl)pyrimidine-5-carboxylic acid Pyridinyl at 2, -CH3 at 4 C11H9N3O2 215.21 Improved π-π stacking; kinase inhibitor candidate
5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid -Br at 5, -SCH3 at 2 C6H5BrN2O2S 249.09 Halogenation enhances electrophilicity; antiviral research
4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid -NH2 at 4, -SC2H5 at 2 C7H9N3O2S 199.23 Alkylthio groups improve metabolic stability

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Halogens (e.g., -Br in 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid) increase electrophilicity, enhancing reactivity in cross-coupling reactions .
  • Amino Groups: The -NH2 substituent (e.g., 4-Amino-2-methylpyrimidine-5-carboxylic acid) improves aqueous solubility and hydrogen-bonding capacity, critical for drug-target interactions .
  • Thioether Groups : -SCH3 or -SC2H5 (e.g., 2-Methylsulfanylpyrimidine-4-carboxylic acid) boost lipophilicity, favoring membrane permeability in covalent inhibitors .

Comparative Insights :

  • Solvent Effects: Polar aprotic solvents (e.g., DMSO) improve yields in sulfur-substituted analogs, while methanol is preferred for carboxylic acid stabilization .
  • Catalysts : Sodium methanethiolate outperforms potassium carbonate in thioether formation due to stronger nucleophilicity .

Biological Activity

2-(Pyrimidin-5-yl)pyrimidine-4-carboxylic acid is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound exhibits a diverse range of pharmacological effects, making it a subject of interest in medicinal chemistry and drug development. The following sections will explore its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

PropertyValue
Molecular FormulaC10H8N4O2
Molecular Weight220.20 g/mol
IUPAC NameThis compound
CAS NumberNot specified

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Notably, it has been studied for its role as an inhibitor of specific kinases and enzymes involved in inflammatory processes and cancer progression.

Key Mechanisms

  • Enzyme Inhibition : The compound has been shown to inhibit the activity of enzymes such as cyclooxygenase (COX) and certain kinases, which are crucial in inflammatory pathways and tumor growth.
  • Antimicrobial Activity : Research indicates that this compound possesses antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
  • Anticancer Potential : Preliminary studies suggest that it may exhibit cytotoxic effects against cancer cell lines, potentially through apoptosis induction.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound can provide insights into how structural modifications influence its biological activity.

Findings from SAR Studies

  • Substituent Effects : Variations in substituents on the pyrimidine rings significantly affect potency. For instance, the introduction of electron-withdrawing groups enhances enzyme inhibition.
  • Optimal Configuration : Certain configurations have been identified that maximize inhibitory effects on target enzymes, suggesting that specific spatial arrangements are critical for activity.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Anti-inflammatory Activity : In a study evaluating COX inhibition, the compound demonstrated significant inhibitory effects with an IC50 value comparable to established anti-inflammatory drugs like indomethacin .
  • Antimicrobial Efficacy : A series of experiments tested the compound against various pathogens, revealing potent antibacterial activity with minimum inhibitory concentrations (MICs) in the low micromolar range against S. aureus and E. coli .
  • Cytotoxicity Against Cancer Cells : In vitro assays showed that the compound reduced cell viability in multiple cancer cell lines, indicating potential as an anticancer agent .

Q & A

Q. What are the recommended safety protocols for handling 2-(pyrimidin-5-yl)pyrimidine-4-carboxylic acid in laboratory settings?

Methodological Answer:

  • Hazard Classification: Classified under GHS as Acute Oral Toxicity (Category 4), Skin Irritation (Category 2), Eye Irritation (Category 2A), and Respiratory Irritation (Category 3) .
  • Preventive Measures: Use fume hoods for ventilation, wear nitrile gloves, safety goggles, and lab coats. Avoid inhalation of dust/vapors and direct skin/eye contact. Store away from ignition sources .
  • First Aid:
    • Eye Contact: Flush with water for 15 minutes; seek medical attention .
    • Skin Contact: Rinse with water and remove contaminated clothing .
    • Inhalation: Move to fresh air; administer CPR if necessary .

Q. How can the purity of this compound be validated during synthesis?

Methodological Answer:

  • Analytical Techniques:
    • HPLC: Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm to assess purity .
    • NMR Spectroscopy: Confirm structural integrity via 1H^1H- and 13C^{13}C-NMR. Expected signals include pyrimidine ring protons (δ 8.5–9.0 ppm) and carboxylic acid protons (δ 12–13 ppm) .
  • Melting Point: Validate against literature values (e.g., 283–284°C for related pyrimidine-carboxylic acids) .

Q. What solvents and reaction conditions are optimal for synthesizing pyrimidine-carboxylic acid derivatives?

Methodological Answer:

  • Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance solubility during coupling reactions. For esterification, ethanol or methanol with catalytic sulfuric acid is effective .
  • Temperature: Reactions typically proceed at 80–100°C for 6–12 hours under inert gas (N2_2) to prevent oxidation .

Advanced Research Questions

Q. How can computational methods aid in predicting the biological activity of this compound derivatives?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to simulate binding affinity to target proteins (e.g., bacterial dihydrofolate reductase). Optimize ligand conformations via Monte Carlo algorithms .
  • QSAR Modeling: Correlate substituent electronic parameters (Hammett σ) with antimicrobial activity using multivariate regression analysis .

Q. How to resolve contradictions in reported crystallographic data for pyrimidine-carboxylic acid derivatives?

Methodological Answer:

  • Database Cross-Validation: Compare with Cambridge Structural Database (CSD) entries (e.g., 123 structures with carboxylic acid-aminopyrimidine synthons) .
  • Experimental Repetition: Recrystallize using slow evaporation in ethanol/water (1:1) and collect high-resolution X-ray diffraction data (Cu-Kα radiation, λ = 1.5418 Å) .

Q. What strategies improve the yield of this compound in multi-step syntheses?

Methodological Answer:

  • Intermediate Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate key intermediates (e.g., 4-amino-pyrimidine esters) .
  • Catalytic Optimization: Employ Pd/C (5% loading) under H2_2 atmosphere for selective hydrogenation of nitro groups without affecting pyrimidine rings .

Q. How to design analogs with enhanced pharmacokinetic properties?

Methodological Answer:

  • Bioisosteric Replacement: Substitute the carboxylic acid group with tetrazole or sulfonamide moieties to improve bioavailability .
  • LogP Optimization: Introduce lipophilic substituents (e.g., trifluoromethyl groups) to balance aqueous solubility and membrane permeability .

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